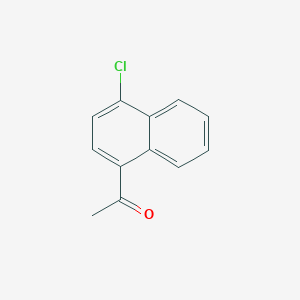

1-Acetyl-4-chloronaphthalene

概览

描述

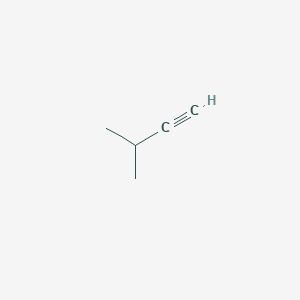

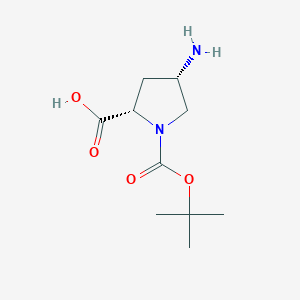

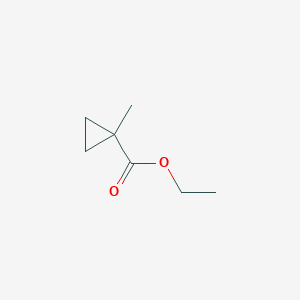

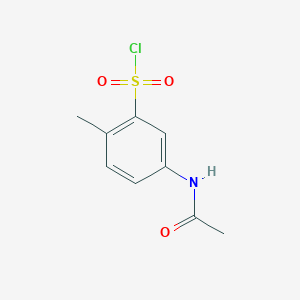

1-Acetyl-4-chloronaphthalene is a derivative of naphthalene . It is a compound that can be used in various organic transformations . It is also used in the synthesis of diverse heterocyclic compounds .

Synthesis Analysis

The synthesis of 1-Acetyl-4-chloronaphthalene involves the Friedel–Crafts acetylation of 1-chloronaphthalene . In this process, all seven monoketone isomers are formed, with 1-acetyl-4-chloronaphthalene usually predominating .Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-chloronaphthalene is similar to that of naphthalene, with the addition of an acetyl group and a chlorine atom . The exact structure can be determined using high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy .Chemical Reactions Analysis

1-Acetyl-4-chloronaphthalene can participate in various chemical reactions due to the presence of the acetyl and chloro groups . For example, in the Friedel–Crafts acetylation of 1-chloronaphthalene, 1-acetyl-4-chloronaphthalene is the predominant product .科研应用

Optical Electrowetting Optics : A study demonstrated that a mixture of 1-chloronaphthalene with small amounts of an alkane can achieve a high refractive index, rapid switching, and ±45 degrees of electrowetting modulation, which are essential for optical electrowetting applications (Zhang et al., 2009).

Electrophilic Substitution in Organic Chemistry : The Friedel-Crafts acetylation of 1-chloronaphthalene activates electrophilic substitution by a chloro-substituent, forming seven monoketone isomers. This demonstrates the substance's utility in organic synthesis (Gore & Khan, 1979).

Polymer Photovoltaic Devices : In polymer film preparation, using solvent mixtures of 1-chloronaphthalene and o-dichlorobenzene improves device efficiency. It allows longer self-organization of polymer chains and reduces device series resistance (Chen, Tseng, & Ko, 2008).

Inclusion Complexes in Chemistry : 1-chloronaphthalene forms inclusion complexes with γ-cyclodextrin and maltosyl-γ-cyclodextrin in alkaline solutions. This results in weaker excimer fluorescence than in neutral solutions (Hamai, 2005).

Polymer Light-Emitting Diodes : Adding 1-chloronaphthalene to the processing solvent of p-xylenes significantly enhances the performance and color purity of polymer light-emitting diodes (Liang et al., 2016).

Phosphorescence in Micellar Solutions : 1-chloronaphthalene exhibits phosphorescence and delayed fluorescence in micellar solutions, primarily due to triplet-triplet annihilation within a single micelle (Turro & Aikawa, 1980).

未来方向

性质

IUPAC Name |

1-(4-chloronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPVVNRCJDKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-chloronaphthalene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

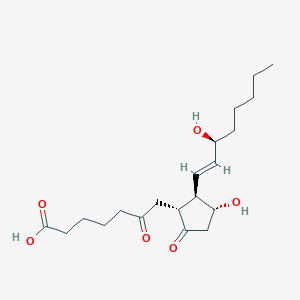

![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)

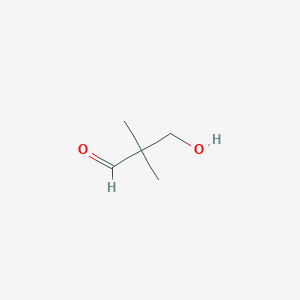

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)